(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13538014
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H26N2O2 |
---|---|
Molecular Weight | 242.36 g/mol |
IUPAC Name | tert-butyl (2S)-2-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C13H26N2O2/c1-10(2)14-9-11-7-6-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 |
Standard InChI Key | AWYSTTQBDWOKLF-NSHDSACASA-N |
Isomeric SMILES | CC(C)NC[C@@H]1CCCN1C(=O)OC(C)(C)C |
SMILES | CC(C)NCC1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)NCC1CCCN1C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Characteristics
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₆N₂O₂ |
Molecular Weight | 242.36 g/mol |
IUPAC Name | tert-butyl (2S)-2-[(isopropylaminomethyl)pyrrolidine-1-carboxylate] |
Stereochemistry | (S)-configuration at C2 |
Stereochemical Implications
The (S)-configuration at the 2-position critically influences the compound’s interaction with chiral biological targets. Studies on analogous pyrrolidine derivatives demonstrate that stereochemistry modulates binding affinities to enzymes and receptors by up to 100-fold. For instance, enantiomeric pairs of similar compounds exhibit divergent pharmacokinetic profiles, underscoring the necessity of stereocontrol during synthesis.
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of (S)-2-(isopropylamino-methyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves sequential protection, functionalization, and deprotection steps. A representative pathway includes:
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Pyrrolidine Protection: Introduction of the tert-butyloxycarbonyl (Boc) group at the 1-position using di-tert-butyl dicarbonate under basic conditions.
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Side-Chain Functionalization: Reductive amination of a 2-formylpyrrolidine intermediate with isopropylamine, employing sodium cyanoborohydride as the reducing agent.
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Final Deprotection: Acidic removal of the Boc group, followed by reprotection as the tert-butyl ester to enhance stability.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 85 | >95% |
2 | Isopropylamine, NaBH₃CN, MeOH | 78 | 92% |
3 | TFA/CH₂Cl₂, then Boc₂O, Et₃N | 90 | 98% |
Optimization Challenges
Key challenges include minimizing racemization during the reductive amination step and ensuring regioselectivity in the functionalization of the pyrrolidine ring. Solvent polarity and temperature profoundly impact reaction kinetics; for example, tetrahydrofuran (THF) enhances the solubility of intermediates compared to dichloromethane (DCM).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (≤1 mg/mL in water at 25°C) due to the hydrophobic tert-butyl group. It demonstrates stability in organic solvents such as DCM and ethyl acetate but undergoes gradual hydrolysis in acidic or basic aqueous media.
Table 3: Physicochemical Profile
Property | Value |
---|---|
LogP (Predicted) | 2.3 ± 0.2 |
Melting Point | 89–92°C (decomposes) |
λmax (UV-Vis) | 210 nm (π→π*) |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.85–3.10 (m, 2H, pyrrolidine CH₂), 3.35 (septet, 1H, isopropyl CH).
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¹³C NMR (100 MHz, CDCl₃): δ 28.2 (tert-butyl CH₃), 80.1 (quaternary C), 155.6 (C=O).
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IR (neat): 2975 cm⁻¹ (C-H stretch), 1685 cm⁻¹ (ester C=O).
Biological Activity and Mechanistic Insights
Target Engagement Hypotheses
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Dopamine D2 Receptor: The pyrrolidine core mimics endogenous ligand conformations, potentially enabling partial agonism.
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σ-1 Receptor: Hydrophobic substituents like the tert-butyl group may enhance binding to membrane-associated receptors.
Applications in Drug Development
Intermediate in Peptidomimetics
The compound serves as a chiral building block for non-peptidic protease inhibitors. For example, its incorporation into hepatitis C virus NS3/4A protease inhibitors improves metabolic stability compared to peptide-based scaffolds.
Table 4: Activity of Pyrrolidine Derivatives
Compound | Target | IC₅₀ (nM) |
---|---|---|
Target Compound | D2 Receptor | 240* |
Boc-protected analogue | Acetylcholinesterase | 18 |
Chloroacetyl derivative | σ-1 Receptor | 76 |
*Predicted value based on QSAR modeling. |
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